2-Fluoro-2-(naphthalen-1-yl)acetic acid
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Overview
Description
2-Fluoro-2-(naphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H9FO2 and a molecular weight of 204.20 g/mol . This compound is characterized by the presence of a fluorine atom and a naphthalene ring, making it a unique derivative of acetic acid. It is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
The synthesis of 2-Fluoro-2-(naphthalen-1-yl)acetic acid involves several stepsThe reaction conditions typically involve the use of solvents such as methanol or ethanol and may require the presence of catalysts to facilitate the reaction .
Chemical Reactions Analysis
2-Fluoro-2-(naphthalen-1-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,2-dicarboxylic acid, while reduction could produce 2-(naphthalen-1-yl)ethanol .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-Fluoro-2-(naphthalen-1-yl)acetic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, altering its biological activity. The naphthalene ring provides a hydrophobic environment that can facilitate interactions with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-2-(naphthalen-1-yl)acetic acid include:
2-Fluoro-2-phenylacetic acid: This compound has a phenyl ring instead of a naphthalene ring, resulting in different chemical and biological properties.
2-Chloro-2-(naphthalen-1-yl)acetic acid: The chlorine atom in place of fluorine can lead to variations in reactivity and interactions with biological targets.
Naphthalene-1-acetic acid: Lacking the fluorine atom, this compound serves as a basis for comparison to understand the effects of fluorination.
The uniqueness of this compound lies in its combination of a fluorine atom and a naphthalene ring, which imparts distinct chemical and biological properties not observed in its analogs .
Properties
Molecular Formula |
C12H9FO2 |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C12H9FO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15) |
InChI Key |
NYMIWXSHQUZDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)F |
Origin of Product |
United States |
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